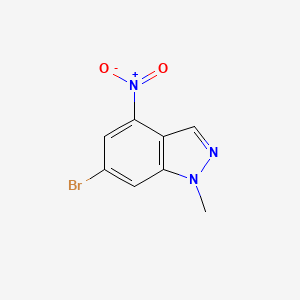![molecular formula C7H4N2O3S B8672935 5-Nitrobenzo[d]isothiazol-3(2H)-one](/img/structure/B8672935.png)
5-Nitrobenzo[d]isothiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrobenzo[d]isothiazol-3(2H)-one is an organic compound with the molecular formula C7H4N2O3S. It is a derivative of benzothiazole, characterized by the presence of a nitro group at the 5-position and a carbonyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzo[d]isothiazol-3(2H)-one typically involves the nitration of 1,2-benzothiazol-3(2H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or the use of sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 5-Amino-1,2-benzothiazol-3(2H)-one.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
5-Nitrobenzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of certain types of rubber.
Mechanism of Action
The mechanism of action of 5-Nitrobenzo[d]isothiazol-3(2H)-one involves its interaction with cellular components. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular structures. This compound can also inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions.
Comparison with Similar Compounds
- 5-Nitro-1,2-benzisothiazol-3-amine
- 2-Amino-5-nitrobenzothiazole
- 5-Nitro-1,3-benzothiazol-2-amine
Comparison: 5-Nitrobenzo[d]isothiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of the carbonyl group at the 3-position can influence its ability to participate in certain chemical reactions and its interaction with biological targets.
Properties
Molecular Formula |
C7H4N2O3S |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
5-nitro-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4N2O3S/c10-7-5-3-4(9(11)12)1-2-6(5)13-8-7/h1-3H,(H,8,10) |
InChI Key |
QZFIGQFIRSBAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide](/img/structure/B8672895.png)









